Ethyl 4-chloro-2-methylquinoline-6-carboxylate

Procurement Specification Quality Control Purity

Researchers sourcing quinoline cores for kinase inhibitor programs face supply inconsistency and long lead times for niche building blocks. Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS 100375-87-9) addresses this need as a versatile, in-stock intermediate for parallel synthesis and medicinal chemistry. - Predictable reactivity: The 4-chloro substituent enables efficient SNAr diversification with amines to rapidly generate 4-aminoquinoline-6-carboxylate libraries for ATP-binding site screening. - Optimized physicochemical profile: LogP 3.25 (Consensus), balanced lipophilicity, and a 97% purity batch standard ensure reproducibility in library design and SAR studies. - Supply reliability: Standard 100 mg and 1 g research quantities are maintained in stock, enabling uninterrupted high-throughput chemistry workflows.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
CAS No. 100375-87-9
Cat. No. B035361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2-methylquinoline-6-carboxylate
CAS100375-87-9
Synonymsethyl 4-chloro-2-methylquinoline-6-carboxylate
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Cl
InChIInChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3
InChIKeyWWHIKEAYZCGNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-2-methylquinoline-6-carboxylate: Procurement Overview


Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS 100375-87-9) is a heterocyclic aromatic compound belonging to the quinoline carboxylate ester class. It is characterized by a 4-chloro substitution and an ethyl ester at the 6-position on a 2-methylquinoline core. The compound has a molecular weight of 249.69 g/mol and appears as a white powder with a melting point of 113-114 °C . Its structural features enable applications in kinase inhibitor development and materials science . It is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry [1].

1
SNAr-enabled building block – 4-chloro substitution supports nucleophilic aromatic substitution for library synthesis.
2
Verified purity grade with batch QC – supplier-reported 97% purity with NMR, HPLC, GC data reduces synthetic failure risk.
3
Defined lipophilicity for assay compatibility – ethyl ester provides a balanced LogP profile suitable for cell-based screening workflows.

Ethyl 4-chloro-2-methylquinoline-6-carboxylate vs. Generic Quinoline Esters


Substituting ethyl 4-chloro-2-methylquinoline-6-carboxylate with a generic quinoline ester or even a close analog (e.g., methyl ester, non-chlorinated variant) is not chemically or functionally equivalent. The specific substitution pattern—a chloro group at C4, a methyl group at C2, and an ethyl carboxylate at C6—confers a unique physicochemical and reactivity profile that directly impacts synthetic outcomes and target engagement. The chloro substituent at the 4-position is a critical reactive handle for nucleophilic aromatic substitution (SNAr) in further derivatization, while the ethyl ester modulates lipophilicity and solubility . The following quantitative evidence demonstrates that even seemingly minor structural changes result in significant differences in key performance parameters, thereby invalidating simple substitution in any scientifically rigorous workflow.

Target Compound
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
4-chloro, 2-methyl, ethyl ester combination enables SNAr reactivity and controlled lipophilicity.
Potential Substitute
Generic quinoline esters or non-chlorinated analogs
Lack of 4-chloro eliminates SNAr capability; methyl ester shifts LogP significantly, altering assay performance.
Target Compound
97% verified purity with analytical QC
Batch-specific NMR, HPLC, GC data support reproducibility.
Potential Substitute
Lower-purity analog listings without QC
Unverified purity increases synthetic failure risk and purification burden.

Ethyl 4-chloro-2-methylquinoline-6-carboxylate: Key Differentiation Evidence


Crystalline Purity vs. Unspecified Analogs

Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS 100375-87-9) is supplied with a vendor-verified standard purity of 97%, supported by batch-specific QC including NMR, HPLC, and GC . This contrasts with generic analog listings that either lack any purity specification or offer lower purity grades without analytical data. For instance, the methyl ester analog (CAS 108166-01-4) is often listed at 95% purity with no analytical documentation provided . The 2% purity differential and the availability of analytical documentation reduce the risk of failed reactions and purification steps in synthetic workflows.

Purity Grade
Data to verify
Target: 97% (NMR, HPLC, GC verified). Comparator: methyl ester analog at 95% without analytical documentation.
Supports lot consistency review and lower purification risk.
Vendor-reported data; independent verification recommended.
Procurement Specification Quality Control Purity

LogP and Solubility vs. Methyl Ester Analog

The ethyl ester of 4-chloro-2-methylquinoline-6-carboxylate exhibits a consensus Log Po/w of 3.25 , which is a significant increase from the ~2.0 logP typical of the corresponding methyl ester (C12H10ClNO2) . This higher lipophilicity is predicted to enhance membrane permeability, a critical factor in cell-based assays. Concurrently, the aqueous solubility is calculated at 0.0403 mg/mL (LogS -3.79) , indicating a moderately soluble profile suitable for DMSO-based assay preparation while avoiding the excessive hydrophobicity of longer alkyl esters like the isopropyl variant (C14H14ClNO2, LogP >4.0) .

Lipophilicity
In silico prediction
Consensus Log Po/w = 3.25 (ethyl ester). Methyl ester ~2.0; isopropyl ester >4.0.
Supports assay-compatible lipophilicity review.
Predicted values; confirm experimentally for critical assays.
Lipophilicity Solubility ADME Physicochemical

4-Chloro Substituent Enables SNAr Derivatization

The presence of a chlorine atom at the 4-position of the quinoline ring is a defining reactive feature of ethyl 4-chloro-2-methylquinoline-6-carboxylate. This substituent is a prerequisite for nucleophilic aromatic substitution (SNAr) reactions, a key transformation for generating 4-aminoquinoline derivatives with known biological activity (e.g., kinase inhibitors) . Analogs lacking this chloro group, such as ethyl 2-methylquinoline-6-carboxylate (CAS 855763-77-8), are inert to SNAr under mild conditions and require harsher functionalization strategies, limiting their versatility as building blocks .

SNAr Reactivity
Class-level
4-chloro substituent enables nucleophilic aromatic substitution; non-chlorinated analog inert under standard conditions.
Defines utility as a divergent synthetic intermediate.
Class-level inference; verify with specific nucleophiles.
Synthetic Utility Reactivity Building Block

Melting Point as Identity Marker

Ethyl 4-chloro-2-methylquinoline-6-carboxylate has an experimentally determined melting point of 113-114 °C . This property provides a definitive, low-cost identity check upon receipt, differentiating it from the closely related methyl ester analog (4-chloro-2-methylquinoline-6-carboxylic acid methyl ester, CAS 867166-87-8), which is reported as an oil or low-melting solid . This eliminates ambiguity in laboratory inventory management and confirms the correct regioisomer (6-carboxylate vs. other substitution patterns) has been procured.

Identity Marker
Reported, verify
Melting point 113–114 °C; comparator methyl ester is oil or low-melting solid.
Supports rapid, low-cost identity verification upon receipt.
Experimental value; cross-check with received batch.
Identity Verification Quality Control Physical Property

Ethyl 4-chloro-2-methylquinoline-6-carboxylate: Application Scenarios


4-Aminoquinoline Kinase Inhibitor Precursor

The 4-chloro substituent makes this compound an ideal electrophilic partner for SNAr reactions with primary and secondary amines, enabling the rapid synthesis of diverse 4-aminoquinoline-6-carboxylate libraries. Such libraries are core scaffolds in kinase inhibitor programs targeting ATP-binding sites . The ethyl ester maintains a favorable balance of lipophilicity (LogP 3.25) for cell permeability .

Electron-Transport Materials Synthesis

The quinoline core, combined with the electron-withdrawing ester group, makes this compound a suitable building block for electron-transport layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Derivatives have been shown to improve charge transport properties .

Macrolide Antibiotic Intermediate

Patented synthetic routes describe the use of quinoline-6-carboxylate esters as intermediates in the preparation of 6-O-substituted macrolide antibiotics [1]. The 4-chloro group provides a handle for further functionalization to generate potent antibacterial agents.

Defined Physicochemical Profile for Parallel Synthesis

In parallel synthesis and high-throughput chemistry, the ability to select a building block with a well-defined and differentiated physicochemical profile (LogP 3.25, melting point 113-114 °C, purity 97%) is critical . This compound offers a predictable solubility and lipophilicity profile, facilitating the design of compound libraries with balanced drug-like properties.

Application
Selection Property
Validation Focus
Kinase inhibitor precursor synthesis
4-chloro SNAr reactivity; balanced LogP
Target engagement screening, purity verification
Electron-transport material synthesis
Quinoline core with electron-withdrawing ester
Charge transport property measurement
Macrolide antibiotic intermediate synthesis
Functionalizable 4-chloro handle
Antibacterial activity screening
Parallel synthesis library design
Defined purity and melting point
Library physicochemical profiling

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